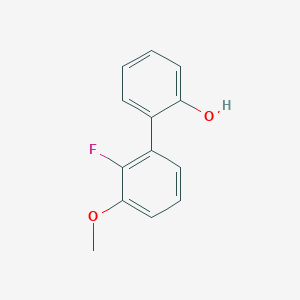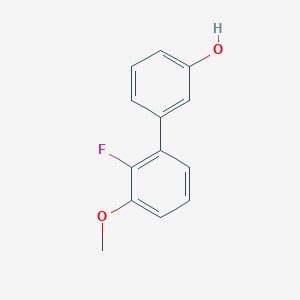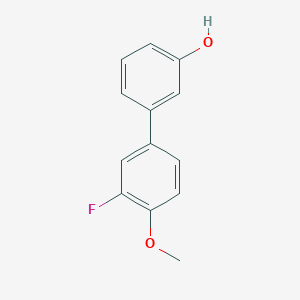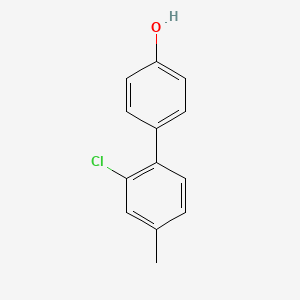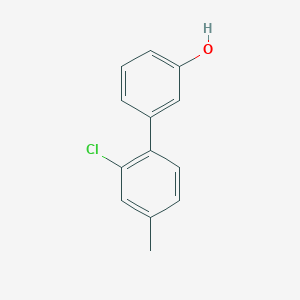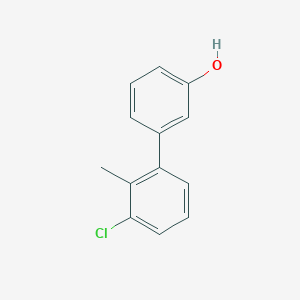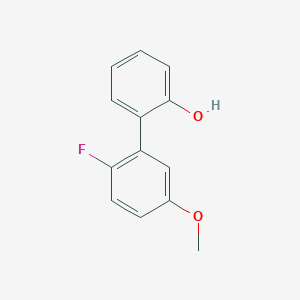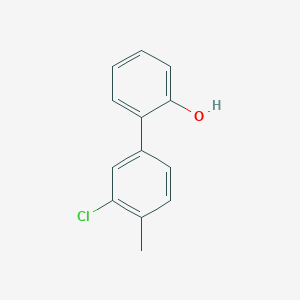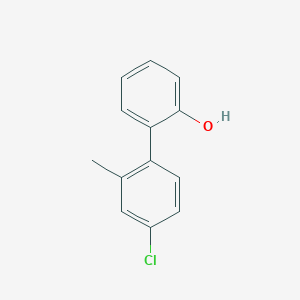
2-(2-Chloro-4-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-methylphenyl)phenol, 95%, also known as 2-chloro-4-methylphenol, is a phenolic compound with a wide range of applications in the scientific and industrial fields. It is used as an intermediate in the synthesis of various organic compounds, as a corrosion inhibitor, and as an antiseptic. It is also used as a preservative in food and cosmetics.
Scientific Research Applications
2-(2-Chloro-4-methylphenyl)phenol, 95%, is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as esters, amides, and ethers. It is also used as a corrosion inhibitor in metalworking fluids and as a preservative in food and cosmetics. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
2-(2-Chloro-4-methylphenyl)phenol, 95%, is a phenolic compound that acts as an antioxidant and antimicrobial agent. It is believed to act by inhibiting the growth of microorganisms and by scavenging free radicals. It also acts as a chelating agent, binding to metal ions and preventing their oxidation.
Biochemical and Physiological Effects
2-(2-Chloro-4-methylphenyl)phenol, 95%, has a wide range of biochemical and physiological effects. It is believed to have antimicrobial activity, acting as an inhibitor of bacterial and fungal growth. It is also believed to have antioxidant activity, scavenging free radicals and preventing oxidative damage. It has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-(2-Chloro-4-methylphenyl)phenol, 95%, has several advantages and limitations for lab experiments. One advantage is its low cost and availability, making it an ideal reagent for many laboratory experiments. It is also relatively stable and has a low toxicity, making it safe to use in lab experiments. However, it is also relatively insoluble in water, making it difficult to use in aqueous solutions.
Future Directions
The future directions for 2-(2-Chloro-4-methylphenyl)phenol, 95%, include further research into its antimicrobial, antioxidant, and anti-inflammatory properties. Additionally, further research into its potential applications in the pharmaceutical and agrochemical industries is needed. Finally, research into its potential for use in the synthesis of new organic compounds is also needed.
Synthesis Methods
2-(2-Chloro-4-methylphenyl)phenol, 95%, is synthesized by the Friedel-Crafts acylation of 4-methylphenol with chloroacetyl chloride. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction produces a mixture of mono- and di-chloro-4-methylphenol, which can be separated by column chromatography.
properties
IUPAC Name |
2-(2-chloro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-6-7-10(12(14)8-9)11-4-2-3-5-13(11)15/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGDFXKKCFTVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683502 |
Source


|
| Record name | 2'-Chloro-4'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-92-7 |
Source


|
| Record name | 2'-Chloro-4'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


